molecular formula C22H27N3O3S B2836378 N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide CAS No. 1428116-26-0

N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide

Cat. No.: B2836378
CAS No.: 1428116-26-0
M. Wt: 413.54
InChI Key: RJEVRNHHOPVHMJ-UHFFFAOYSA-N
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Description

N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide is a useful research compound. Its molecular formula is C22H27N3O3S and its molecular weight is 413.54. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit soybean lipoxygenase (lox) . LOX is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids to produce leukotrienes, which are lipid mediators involved in inflammatory responses.

Mode of Action

Based on its structural similarity to other n-benzyl compounds, it may interact with its target enzyme (like lox) and inhibit its activity . This inhibition could result in decreased production of leukotrienes, thereby modulating inflammatory responses.

Biochemical Pathways

If it indeed inhibits lox as suggested, it would affect the arachidonic acid metabolic pathway . This could lead to a decrease in the production of leukotrienes, which are involved in various physiological processes including inflammation and allergic reactions.

Pharmacokinetics

A structurally similar compound, n-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (as-1), has been reported to have good permeability, excellent metabolic stability on human liver microsomes (hlms), and no significant influence on cyp3a4/cyp2d6 activity . These properties suggest that N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide might also have favorable pharmacokinetic properties.

Result of Action

If it acts as a lox inhibitor, it could potentially reduce the production of leukotrienes, leading to a decrease in inflammation and allergic responses .

Properties

IUPAC Name

N-benzyl-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-19(22(26)23-18-21-10-6-3-7-11-21)24-13-15-25(16-14-24)29(27,28)17-12-20-8-4-2-5-9-20/h2-12,17,19H,13-16,18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEVRNHHOPVHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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